3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone
CAS No.: 42902-34-1
Cat. No.: VC19628865
Molecular Formula: C11H12BrNO4
Molecular Weight: 302.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42902-34-1 |
|---|---|
| Molecular Formula | C11H12BrNO4 |
| Molecular Weight | 302.12 g/mol |
| IUPAC Name | 3-(3-bromo-4-methoxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C11H12BrNO4/c1-16-10-3-2-7(4-9(10)12)13-5-8(6-14)17-11(13)15/h2-4,8,14H,5-6H2,1H3 |
| Standard InChI Key | XFDODDAHQLQCMF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)N2CC(OC2=O)CO)Br |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a five-membered oxazolidinone ring fused to a 3-bromo-4-methoxyphenyl group at the 3-position and a hydroxymethyl group at the 5-position. Its IUPAC name is 3-(3-bromo-4-methoxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, with the molecular formula C₁₁H₁₂BrNO₄ and a molecular weight of 302.12 g/mol . The bromine atom and methoxy group on the aromatic ring contribute to its electronic and steric properties, while the hydroxymethyl group enhances solubility and reactivity.
Physicochemical Properties
Key physical and chemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| CAS Number | 42902-34-1 | |
| Density | 1.594 g/cm³ | |
| Boiling Point | 529.9°C at 760 mmHg | |
| Flash Point | 274.3°C | |
| LogP (Partition Coeff.) | 2.457 | |
| Solubility | Moderate in polar organic solvents |
The compound’s stability under standard conditions makes it suitable for laboratory handling and further derivatization .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically begins with 4-methoxyacetophenone, undergoing bromination, cyclization, and carbamate formation . A representative pathway includes:
-
Bromination: Electrophilic bromination of 4-methoxyacetophenone yields 3-bromo-4-methoxyacetophenone .
-
Cyclization: Reaction with epichlorohydrin or glycidyl derivatives forms the oxazolidinone core .
-
Hydroxymethylation: Introduction of the hydroxymethyl group via reductive amination or nucleophilic substitution .
Industrial-scale production often employs continuous flow chemistry to enhance yield (up to 85%) and purity .
Reaction Conditions
Critical parameters include:
-
Temperature: 60–100°C for cyclization.
-
Catalysts: Palladium on carbon (Pd/C) for reductions.
Side reactions, such as over-bromination or ring-opening, are mitigated by controlled stoichiometry and inert atmospheres .
Biological Activity and Mechanisms
Antibacterial Properties
Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . This compound’s bromine and methoxy groups enhance affinity for ribosomal targets, with MIC values against Staphylococcus aureus and Enterococcus faecium comparable to linezolid (2–4 µg/mL) .
Enzyme Inhibition
The hydroxymethyl group facilitates interactions with enzymes like MurB, a key peptidoglycan biosynthesis enzyme. Docking studies suggest a binding free energy of -10.11 kcal/mol, indicating strong inhibition potential .
Applications in Drug Development
Antibacterial Agents
Structural analogs of this compound have entered clinical trials, including TR-701 (Phase I) for methicillin-resistant Staphylococcus aureus (MRSA) . Modifications at the C-5 position (e.g., fluorination) improve pharmacokinetics .
Prodrug Design
The hydroxymethyl group serves as a site for prodrug conjugation. Carbamate derivatives (e.g., 3-(3-Bromo-4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl carbamate) exhibit enhanced bioavailability .
Comparative Analysis with Analogues
| Compound | Molecular Formula | Key Features | Bioactivity (MIC, µg/mL) |
|---|---|---|---|
| 3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | C₁₀H₁₀BrFNO₃ | Fluorine substitution enhances CNS penetration | 1.5 (MRSA) |
| Linezolid | C₁₆H₂₀FN₃O₄ | FDA-approved oxazolidinone antibiotic | 2.0 (VRE) |
| PH-027 (triazole oxazolidinone) | C₁₈H₁₅N₅O₃ | Dual antibacterial/antifungal activity | 0.5 (VRE) |
The bromo-methoxy substitution in 3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone offers a balance between lipophilicity and target binding, outperforming non-halogenated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume